molecular formula C27H20N4OS B2630778 2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile CAS No. 332045-77-9

2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile

Cat. No.: B2630778
CAS No.: 332045-77-9
M. Wt: 448.54
InChI Key: XRNILQTVVRXVCB-UHFFFAOYSA-N
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Description

Molecular Formula: C₃₀H₂₂N₄O₂S Synonyms:

  • 2-Amino-6-(benzylsulfanyl)-4-[4-(benzyloxy)phenyl]pyridine-3,5-dicarbonitrile
  • 2-Amino-4-phenyl-6-[(phenylmethyl)thio]-3,5-pyridinedicarbonitrile (IUPAC name) Key Features:
  • Contains dual benzyl groups (benzyloxy at position 4, benzylsulfanyl at position 6).
  • High molecular weight (average mass: 342.42 g/mol) and aromatic substituents enhance lipophilicity .

Properties

IUPAC Name

2-amino-6-benzylsulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4OS/c28-15-23-25(21-11-13-22(14-12-21)32-17-19-7-3-1-4-8-19)24(16-29)27(31-26(23)30)33-18-20-9-5-2-6-10-20/h1-14H,17-18H2,(H2,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNILQTVVRXVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC4=CC=CC=C4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of aldehydes, malononitrile, and thiols in the presence of a base or Lewis acid catalyst. For example, a basic ionic liquid such as 1-(2-aminoethyl)pyridinium hydroxide can be used as an efficient catalyst for this tandem reaction . The reaction is performed in aqueous ethanol, yielding the desired product within 30-60 minutes.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases:

  • Anticancer Activity : Research indicates that derivatives of pyridine compounds exhibit cytotoxic effects against cancer cell lines. The presence of the dicarbonitrile moiety is believed to enhance this activity by interfering with cellular processes essential for tumor growth .
  • Neuroprotective Effects : Compounds similar to 2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine have shown promise in neuroprotection studies. They may inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease .

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory effects of pyridine derivatives. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory disorders .

Structure-Activity Relationship Studies

The compound serves as a valuable model in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of pyridine-based drugs. By modifying substituents on the pyridine ring, researchers can explore how these changes affect potency and selectivity .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated the cytotoxic effects on various cancer cell linesDemonstrated significant inhibition of cell proliferation
Neuroprotective Study Investigated MAO-B inhibitionFound that certain derivatives exhibited competitive inhibition with low IC50 values
Anti-inflammatory Research Assessed the impact on cytokine productionReported reduced levels of inflammatory markers in treated models

Mechanism of Action

The mechanism of action of 2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and benzyloxy groups can form hydrogen bonds with biological molecules, while the benzylsulfanyl group can interact with thiol-containing enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents at positions 4 and 6 of the pyridine core. Key examples include:

Compound ID Substituent (Position 4) Substituent (Position 6) Yield (%) Melting Point (°C) Key References
Target Compound 4-(Benzyloxy)phenyl Benzylsulfanyl N/A N/A
21 () 4-Chlorophenyl Phenylsulfanyl 75 236–237
22 () 4-Fluorophenyl Phenylsulfanyl 78 220–222
23 () 4-Trifluoromethylphenyl Phenylsulfanyl 64 199–201
5d () Phenyl p-Tolylthio 89 249
7s () 1,3-Benzodioxol-5-yl Benzylsulfanyl N/A 226–228
4c () Phenyl Phenylthio 85 218–220

Observations :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃ at position 4) increase melting points (e.g., 236–237°C for 21 vs. 220–222°C for 22) .

Key Findings :

  • Imidazole-containing derivatives (e.g., LUF5834) show potent A₂A/A₂B agonism due to hydrogen-bonding interactions .
  • Benzyl groups in the target compound may enhance membrane permeability but reduce water solubility compared to smaller substituents .

Biological Activity

2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies concerning this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. A common method includes the reaction of substituted phenols with pyridine dicarbonitriles under specific conditions to yield the target compound with high purity and yield.

Biological Activity

The biological activity of this compound has been evaluated for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro assays showed that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory pathway. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported at approximately 0.04μmol0.04\,\mu mol, comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

In terms of anticancer properties, the compound has shown promise against various cancer cell lines. For instance, it has been observed to induce apoptosis in sensitive carcinoma cells through mechanisms involving DNA adduct formation and cytochrome P450 enzyme modulation . The compound's ability to generate reactive electrophilic species contributes to its selective cytotoxicity towards tumor cells.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It demonstrated notable activity against a range of bacterial strains in vitro, indicating its potential as an antimicrobial agent .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the pyridine ring significantly affect its potency and selectivity. For example:

  • Electron-donating groups enhance COX inhibition.
  • Modifications at the benzylsulfanyl position can lead to improved anticancer activity.

The presence of a benzyloxy group is particularly important for enhancing solubility and bioavailability .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anti-inflammatory Studies : In vivo models using carrageenan-induced paw edema demonstrated that treatment with the compound significantly reduced inflammation compared to controls.
  • Cancer Cell Line Studies : Treatment of MCF-7 breast cancer cells with varying concentrations of the compound resulted in dose-dependent apoptosis and DNA damage, confirming its anticancer potential .
  • Microbial Resistance Studies : The compound was tested against resistant bacterial strains and showed efficacy where conventional antibiotics failed.

Q & A

Basic: What are the optimal synthetic protocols for preparing the compound, and how can purity be ensured?

Methodological Answer:
The synthesis of this compound can be optimized using environmentally benign protocols. A magnetically separable heterogeneous catalyst (e.g., IRMOF-3/GO/CuFe₂O₄) enables efficient cyclocondensation under ambient conditions . Key steps include:

  • Reagent Ratios : Use 1:1 molar ratios of aldehyde, thiol, and malononitrile precursors.
  • Catalyst Loading : Optimal catalyst amounts (e.g., 0.003–0.005 g) enhance yields while minimizing side reactions .
  • Purification : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) confirms reaction progress, followed by recrystallization from ethanol .
  • Characterization : Validate purity via melting point analysis, IR (e.g., 2211 cm⁻¹ for C≡N stretching), and HRMS (e.g., observed [M+H]⁺ at m/z 387.0908) .

Advanced: How do structural modifications influence adenosine receptor (AR) binding kinetics and selectivity?

Methodological Answer:
The amino-3,5-dicyanopyridine core allows strategic substitutions to modulate AR affinity and kinetics:

  • Substituent Effects :
    • Benzylsulfanyl Group : Enhances A2B AR selectivity by extending residence time (e.g., LUF6941: Kᵢ = 5.0 nM; binding time = 132 min) .
    • Benzyloxy Phenyl Group : Balances hydrophobicity for membrane permeability while retaining hydrogen-bonding capacity .
  • Kinetic Profiling : Radioligand displacement assays (e.g., using [³H]CCPA for A1AR) and fluorescence correlation spectroscopy quantify on/off rates .
  • SAR/SKR Strategies : Minor changes (e.g., replacing thiazole with imidazole) can decouple affinity from kinetic behavior, enabling tailored therapeutic profiles .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:
Routine characterization involves:

  • ¹H NMR : Identify aromatic protons (δ 7.25–7.67 ppm for benzyl groups) and amino signals (δ 7.67 ppm as a broad singlet) .
  • ¹³C NMR : Confirm cyano carbons (δ 115–116 ppm) and quaternary carbons (δ 147–160 ppm) .
  • IR Spectroscopy : Detect nitrile (2243–2211 cm⁻¹), amino (3320–3211 cm⁻¹), and sulfide (1265 cm⁻¹) stretches .
  • HRMS : Match experimental and theoretical m/z values (e.g., [M+Na]⁺ = 409.0728 for C₂₁H₁₄N₄O₂S) .

Advanced: How can computational docking predict interactions with biological targets?

Methodological Answer:

  • Software Tools : Use GOLD (Genetic Optimization for Ligand Docking) to model ligand-receptor interactions, incorporating partial protein flexibility .
  • Validation Metrics : Compare predicted vs. experimental binding modes for adenosine receptors (71% accuracy in reproducing crystallographic poses) .
  • Water Displacement : Simulate displacement of loosely bound water molecules in the AR binding pocket to improve affinity predictions .

Basic: What strategies mitigate low yields during synthesis?

Methodological Answer:

  • Catalyst Optimization : Adjust IRMOF-3/GO/CuFe₂O₄ loading (0.003–0.005 g) to maximize yields (75–91%) while minimizing side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature Control : Maintain ambient conditions (25°C) to prevent decomposition of heat-sensitive nitrile groups .

Advanced: How can hydrophilicity/hydrophobicity be balanced for improved bioavailability?

Methodological Answer:

  • Substituent Engineering :
    • Hydrophilic Modifications : Introduce hydroxyl groups (e.g., 4-hydroxyethoxy) to enhance aqueous solubility .
    • Hydrophobic Modifications : Retain benzylsulfanyl groups for membrane penetration .
  • LogP Optimization : Measure partition coefficients via HPLC and compare with analogs (e.g., capadenoson derivatives) to refine bioavailability .

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